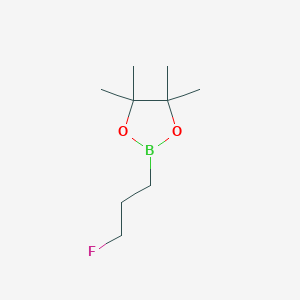
2-(3-Fluoropropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Cat. No. B8605220
M. Wt: 188.05 g/mol
InChI Key: PMAHLRZSXVKZME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05866684
Procedure details


2.5 ml (25 mmol) of borane-dimethyl sulphide (1:1) complex were dissolved in 50 ml of dimethoxyethane and the solution was cooled to 0° C. under nitrogen. 5.3 ml (52.5 mmol) of cyclohexene were then added. The solution was stirred at 0° C. for 15 minutes, then at room temperature for 1 hour and then cooled to -10° C. 1.6 g (27 mmol) of 3-fluoropropene were condensed and then added to the foregoing solution which was then stirred at room temperature under a dry ice condenser. After 1 hour the condenser was removed and stirring was continued for a further 1 hour. 3.9 g (52 mmol) of trimethylamine N-oxide were added and the solution was stirred for 1 hour. 3.1 g (26.3 mmol) of 2,3-dimethyl-2,3-butanediol were added and the solution was stirred for 16hours. The solution was evaporated and the residue was distilled. The distillate boiling at 35°-65° C./1 mm Hg was collected and purified by chromatography on silica gel using diethyl ether/ hexane (1:9)for the elution to give 1.67 g of 4,4,5,5-tetramethyl-2-(3-fluoropropyl)-1,3,2-dioxaborolane as a colourlessoil; 1H NMR (250 MHz, CDCl3) δ: 0.75-0.85 (m, 2 H), 1.25 (s, 12 H), 1.7-1.9 (m, 2 H), 4.28 (t, 1 H), 4.48 (t, 1 H).






Identifiers


|
REACTION_CXSMILES
|
[BH3:1].CSC.C1CCCCC=1.[F:11][CH2:12][CH:13]=[CH2:14].C[N+]([O-])(C)C.[CH3:20][C:21]([OH:27])([C:23]([CH3:26])([OH:25])[CH3:24])[CH3:22]>C(COC)OC>[CH3:24][C:23]1([CH3:26])[C:21]([CH3:22])([CH3:20])[O:27][B:1]([CH2:14][CH2:13][CH2:12][F:11])[O:25]1 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
B.CSC
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(OC)COC
|
Step Two
|
Name
|
|
|
Quantity
|
5.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1=CCCCC1
|
Step Three
|
Name
|
|
|
Quantity
|
1.6 g
|
|
Type
|
reactant
|
|
Smiles
|
FCC=C
|
Step Four
|
Name
|
|
|
Quantity
|
3.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C[N+](C)(C)[O-]
|
Step Five
|
Name
|
|
|
Quantity
|
3.1 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)(C(C)(O)C)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The solution was stirred at 0° C. for 15 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
at room temperature for 1 hour
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to -10° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
condensed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
added to the foregoing solution which
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
was then stirred at room temperature under a dry ice condenser
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After 1 hour the condenser was removed
|
|
Duration
|
1 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirring
|
WAIT
|
Type
|
WAIT
|
|
Details
|
was continued for a further 1 hour
|
|
Duration
|
1 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the solution was stirred for 1 hour
|
|
Duration
|
1 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the solution was stirred for 16hours
|
|
Duration
|
16 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solution was evaporated
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the residue was distilled
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The distillate boiling at 35°-65° C./1 mm Hg was collected
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by chromatography on silica gel
|
WASH
|
Type
|
WASH
|
|
Details
|
9)for the elution
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1(OB(OC1(C)C)CCCF)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.67 g | |
| YIELD: CALCULATEDPERCENTYIELD | 35.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
